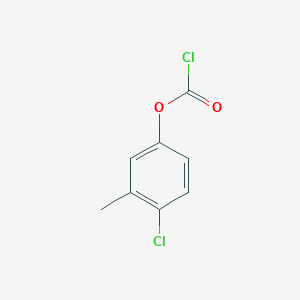
4-Chloro-3-methylphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylphenyl chloroformate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenyl chloroformate, where the phenyl group is substituted with a chlorine atom at the 4th position and a methyl group at the 3rd position. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
4-Chloro-3-methylphenyl chloroformate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-methylphenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-Chloro-3-methylphenol+Phosgene→4-Chloro-3-methylphenyl chloroformate+HCl
In industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
4-Chloro-3-methylphenyl chloroformate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. For example:
4-Chloro-3-methylphenyl chloroformate+Amine→Carbamate+HCl
4-Chloro-3-methylphenyl chloroformate+Alcohol→Carbonate+HCl
-
Hydrolysis: : In the presence of water, it hydrolyzes to form 4-chloro-3-methylphenol and carbon dioxide:
4-Chloro-3-methylphenyl chloroformate+H2O→4-Chloro-3-methylphenol+CO2+HCl
-
Oxidation and Reduction: : It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-Chloro-3-methylphenyl chloroformate has several scientific research applications:
-
Chemistry: : It is used as a reagent in organic synthesis for the preparation of various carbamates and carbonates. It is also employed in the derivatization of compounds for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis .
-
Biology: : In biological research, it is used to modify biomolecules and study their interactions. For example, it can be used to label proteins and peptides for tracking and analysis.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles such as amines or alcohols, the nucleophile attacks the carbonyl carbon, leading to the formation of carbamates or carbonates and the release of hydrochloric acid (HCl). This reactivity is utilized in various synthetic and analytical applications.
Comparación Con Compuestos Similares
4-Chloro-3-methylphenyl chloroformate can be compared with other chloroformates and phenyl chloroformate derivatives:
-
Methyl Chloroformate: : A simpler chloroformate with a methyl group instead of the phenyl group. It is used in similar reactions but has different reactivity and applications.
-
Phenyl Chloroformate: : The parent compound without the chlorine and methyl substitutions. It has similar reactivity but different physical and chemical properties.
-
4-Chloro-3-methylphenol: : The precursor to this compound, used in its synthesis. It has different applications and reactivity compared to the chloroformate derivative.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H6Cl2O2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
(4-chloro-3-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3 |
Clave InChI |
RHHAUXUJHJETIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


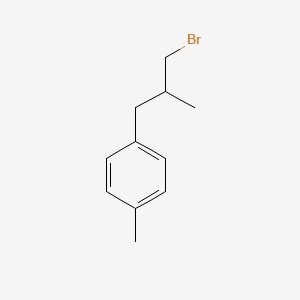
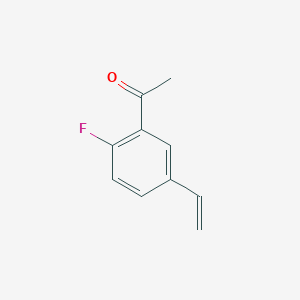
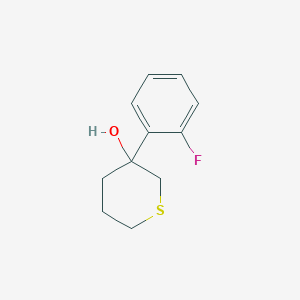
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)

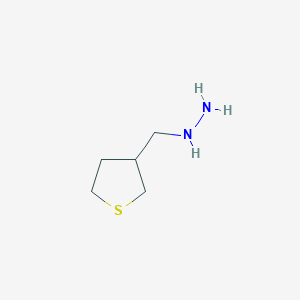
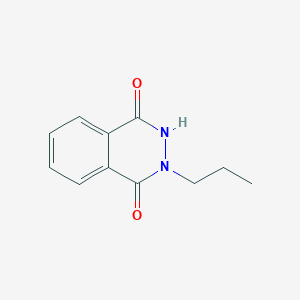
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)
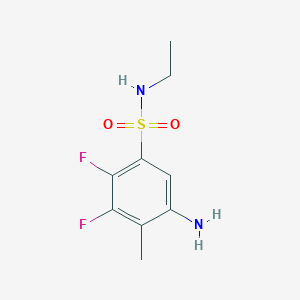
![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)

